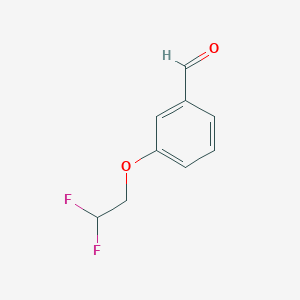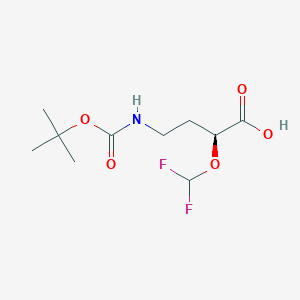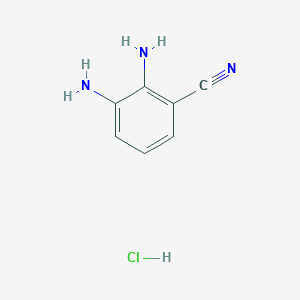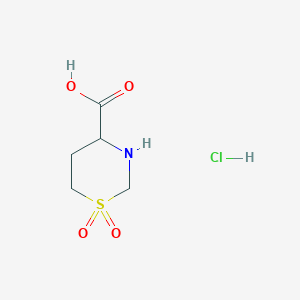
3-(2,2-二氟乙氧基)苯甲醛
描述
科学研究应用
金属有机骨架中的催化性能
金属有机骨架化合物,特别是 Cu3(BTC)2 的催化性能已使用 3-(2,2-二氟乙氧基)苯甲醛得到增强。合成中的这一进步提高了热稳定性和催化效率,证明了该化合物在促进化学吸附和活化过程中对材料科学和催化中的各种应用的作用 (Schlichte, Kratzke, & Kaskel, 2004)。
教育中的绿色化学
在绿色化学和教育领域,3-(2,2-二氟乙氧基)苯甲醛已用于本科生项目。它的应用展示了离子液体在有机反应中作为溶剂和催化剂的效用,从而提供了创新化学研究方法的实践经验 (Verdía, Santamarta, & Tojo, 2017)。
酶催化的不对称 C-C 键形成
该化合物在酶促过程中发挥着重要作用,特别是在苯偶姻衍生物的不对称合成中。这项研究突出了它在反应工程和制备合成反应器概念中的重要性,这在制药和生化应用中至关重要 (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007)。
工业应用中的氧化过程
研究表明 3-(2,2-二氟乙氧基)苯甲醛在苯甲醇氧化为苯甲醛中很有用,这一过程在化妆品、香料和制药等行业中很重要。这项研究提供了对提高此类氧化过程中的催化活性和选择性的见解 (Sharma, Soni, & Dalai, 2012)。
在聚合物表征和生物生产中的应用
该化合物在生物技术中的相关性体现在它在聚合物表征和苯甲醛生物生产优化中的应用。这种方法对风味工业具有重大意义,提供了一种更可持续且消费者可接受的生产方法 (Craig & Daugulis, 2013)。
作用机制
Target of Action
The primary targets of 3-(2,2-Difluoroethoxy)benzaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .
Result of Action
The molecular and cellular effects of 3-(2,2-Difluoroethoxy)benzaldehyde’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(2,2-Difluoroethoxy)benzaldehyde . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
属性
IUPAC Name |
3-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-9(11)6-13-8-3-1-2-7(4-8)5-12/h1-5,9H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMWQKCLNFZJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Difluoroethoxy)benzaldehyde | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)

![4-[4-(4-Methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinyl]phenyl methyl ether](/img/structure/B2773170.png)


![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)
![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773182.png)
![2-[3-(2,5-Dimethoxyanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2773183.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2773184.png)
![2-[(E)-2-(2-fluoroanilino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2773186.png)

